JP-8g Achieves ~10-Fold Cancer-over-Normal Selectivity, Versus ~3.5-Fold for the Series Index Compound JP-8a
In a direct head-to-head comparison within the same study, JP-8g demonstrated approximately 10-fold selectivity for Jurkat T-lymphoma cells over non-cancerous human peripheral blood lymphocytes (hPBLs). The index compound JP-8a, tested under identical conditions, achieved only ~3.5-fold selectivity. JP-8g's selectivity ratio was (IC50 hPBLs / IC50 Jurkat) = 63.824 μM / 6.373 μM ≈ 10.0, compared with JP-8a's ratio of 29.3 μM / 8.225 μM ≈ 3.56 [1]. This represents a roughly 2.8-fold improvement in the selectivity window conferred by the specific substitution pattern of JP-8g.
| Evidence Dimension | Selectivity ratio: IC50 on normal hPBLs / IC50 on Jurkat cancer cells |
|---|---|
| Target Compound Data | JP-8g: hPBLs IC50 = 63.824 ± 4.115 μM; Jurkat IC50 = 6.373 ± 0.652 μM; Selectivity ratio ≈ 10.0 |
| Comparator Or Baseline | JP-8a (index compound): hPBLs IC50 = 29.3 ± 4.502 μM; Jurkat IC50 = 8.225 ± 2.854 μM; Selectivity ratio ≈ 3.56 |
| Quantified Difference | JP-8g selectivity ratio is ~2.8× higher than JP-8a (10.0 vs 3.56) |
| Conditions | Human peripheral blood lymphocytes (hPBLs) and Jurkat T-cell leukemia line; MTT assay; compounds generated with ≥99% ee |
Why This Matters
Higher cancer-over-normal selectivity reduces the probability of dose-limiting toxicity to non-cancerous cells, a critical parameter for prioritizing compounds in preclinical anticancer screening cascades.
- [1] Jiang, X., Sun, Y., Yao, J., Cao, Y., Kai, M., He, N., Zhang, X., Wang, Y., & Wang, R. (2012). Core Scaffold-Inspired Concise Synthesis of Chiral Spirooxindole-Pyranopyrimidines with Broad-Spectrum Anticancer Potency. Advanced Synthesis & Catalysis, 354(5), 917–925. View Source
